molecular formula C6H9IN2 B13698796 4-Iodo-1,2,5-trimethyl-1H-imidazole

4-Iodo-1,2,5-trimethyl-1H-imidazole

Cat. No.: B13698796
M. Wt: 236.05 g/mol
InChI Key: LFTHUWGVAVUHSU-UHFFFAOYSA-N
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Description

4-Iodo-1,2,5-trimethyl-1H-imidazole is a halogenated heterocyclic compound featuring an imidazole core substituted with iodine at position 4 and methyl groups at positions 1, 2, and 3. This substitution pattern confers unique electronic and steric properties:

  • Iodine (position 4): Introduces significant electronegativity and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methyl groups (positions 1, 2, 5): Provide steric bulk and electron-donating effects, influencing solubility and stability.

Properties

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

4-iodo-1,2,5-trimethylimidazole

InChI

InChI=1S/C6H9IN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3

InChI Key

LFTHUWGVAVUHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,2,5-trimethyl-1H-imidazole can be achieved through various methods. One common approach involves the iodination of 1,2,5-trimethylimidazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring with the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .

Mechanism of Action

The mechanism of action of 4-Iodo-1,2,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects and Structural Variations

The table below compares 4-Iodo-1,2,5-trimethyl-1H-imidazole with other imidazole derivatives from the literature:

Compound Name Substituents (Positions) Key Properties/Applications References
This compound I (4), Me (1, 2, 5) High halogen reactivity, steric hindrance
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Ph (4,5), thiophene (2) Luminescent materials, catalysis
2-(2-(Trifluoromethyl)phenyl)-4,5-diphenyl-1H-imidazole CF₃ (2), Ph (4,5) Electron-withdrawing effects, medicinal chemistry
1,2,4,5-Tetraphenyl-1H-imidazole Ph (1,2,4,5) Polymer stabilizers, UV absorbers
Key Observations:
  • Electronic Effects : The iodine substituent in the target compound contrasts with phenyl (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogs, altering reactivity in electrophilic substitution or metal-catalyzed reactions.

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